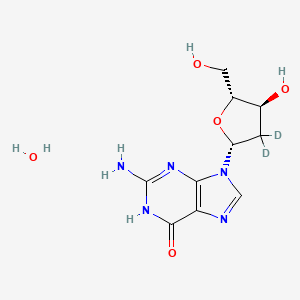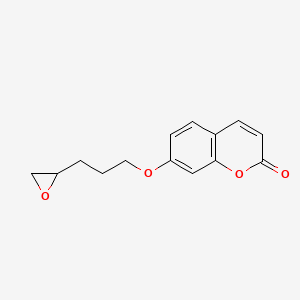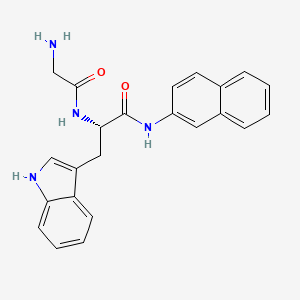
glycyl-L-tryptophan 2-naphthylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Gly-Trp- is a dipeptide composed of glycine and tryptophan. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. Glycine is the simplest amino acid, while tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Trp- typically involves standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid (tryptophan) to a resin, followed by the sequential addition of glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of H-Gly-Trp- can be scaled up using automated peptide synthesizers. These machines streamline the synthesis process, allowing for the efficient production of large quantities of the dipeptide. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its purity and quality .
化学反応の分析
Types of Reactions
H-Gly-Trp- undergoes various chemical reactions, including:
Reduction: The reduction of H-Gly-Trp- is less common but can be achieved under specific conditions using reducing agents like sodium borohydride.
Substitution: The dipeptide can participate in substitution reactions, particularly at the tryptophan residue, where the indole ring can be modified.
Common Reagents and Conditions
Oxidation: Peroxyl radicals (ROO˙) and alkoxyl radicals are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles can be used to modify the indole ring of tryptophan.
Major Products Formed
Oxidation: N-formylkynurenine, kynurenine, and hydroperoxides.
Reduction: Reduced forms of the dipeptide.
Substitution: Modified tryptophan derivatives.
科学的研究の応用
H-Gly-Trp- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and as a precursor to bioactive molecules.
Medicine: Explored for its potential therapeutic effects, particularly in modulating serotonin levels.
Industry: Utilized in the development of functionalized materials, such as antimicrobial textiles
作用機序
The mechanism of action of H-Gly-Trp- involves its interaction with various molecular targets. Tryptophan residues can undergo oxidation, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. These interactions can modulate biological pathways, such as those involved in oxidative stress and inflammation .
類似化合物との比較
H-Gly-Trp- can be compared with other dipeptides and tryptophan-containing compounds:
Similar Compounds: Gly-Trp-Gly, Trp-Gly, and N-acetyl-Trp
Uniqueness: H-Gly-Trp- is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its reactivity and interactions with other molecules.
特性
分子式 |
C23H22N4O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H22N4O2/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChIキー |
OCFNAQIEUDCHBL-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


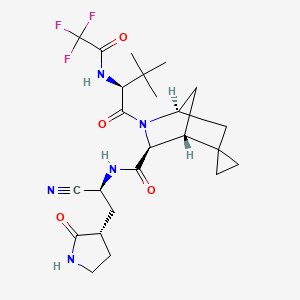

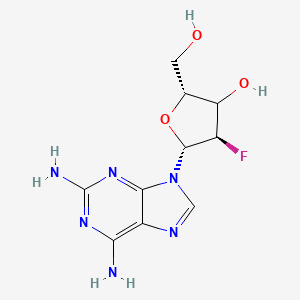
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)

![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)

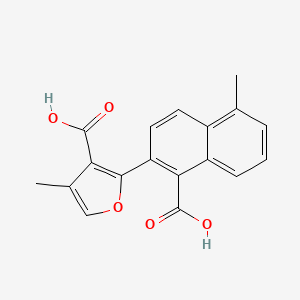
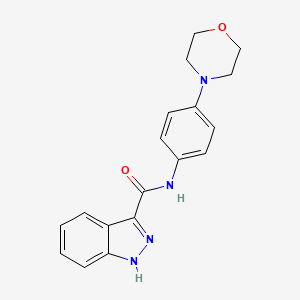
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
